
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H2BrF3N2O and a molecular weight of 242.98 g/mol It is a pyrimidine derivative, characterized by the presence of bromine and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
One common synthetic route involves the reaction of 2-chloro-5-bromo-4-(trifluoromethyl)pyrimidine with a suitable base to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. In antifungal applications, it is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death . The exact molecular pathways and targets are still under investigation, but its efficacy in disrupting fungal growth has been well-documented .
Comparison with Similar Compounds
5-Bromo-2-(trifluoromethyl)pyrimidin-4-OL can be compared with other pyrimidine derivatives, such as:
5-Bromo-4-(trifluoromethyl)pyridin-2-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol: Differing by the presence of a methyl group instead of a hydroxyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a pyridine ring and similar substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C5H2BrF3N2O |
|---|---|
Molecular Weight |
242.98 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(5(7,8)9)11-3(2)12/h1H,(H,10,11,12) |
InChI Key |
YBWXHFQCOVOWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13269487.png)
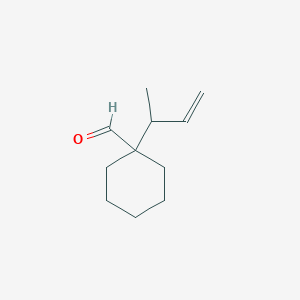
![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![Hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13269501.png)
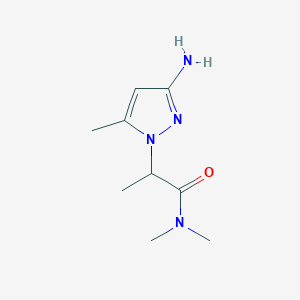
![1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13269519.png)
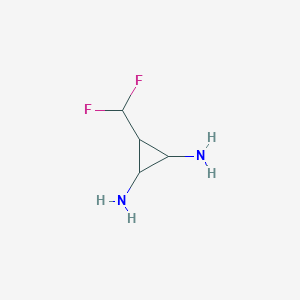
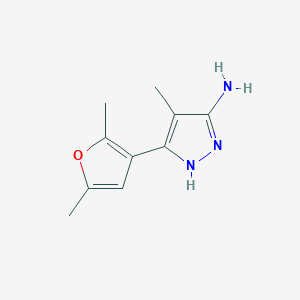
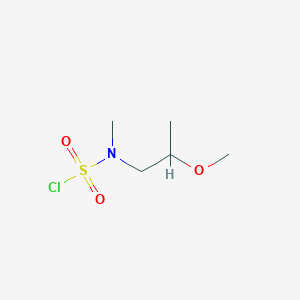
![(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13269549.png)

![3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13269559.png)
![Spiro[2.5]octane-4-carbothioamide](/img/structure/B13269565.png)
![(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13269567.png)
